The IUPAC name for 4-benzyl-2-imidazolidinethione is 4-benzylimidazolidine-2-thione, reflecting its substitution pattern and functional groups. The numbering of the imidazolidinethione ring begins at the sulfur atom (position 2), with the benzyl group attached to position 4. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂S | |
| Molecular Weight | 192.28 g/mol | |
| CAS Registry Number | Not explicitly listed | - |
| Canonical SMILES | C1C(NC(=S)N1)CC2=CC=CC=C2 | |
| InChI Key | AYOSMVQZZOYJPB-UHFFFAOYSA-N |
The compound belongs to the imidazolidinethione family, distinguished by a saturated five-membered ring containing two nitrogen atoms and a thiocarbonyl group. The benzyl substituent enhances lipophilicity, influencing its reactivity and applications.
Imidazolidinethiones were first synthesized in the early 20th century as analogs of urea and thiourea. The parent compound, 2-imidazolidinethione (ethylenethiourea), was initially explored as a vulcanization accelerator in rubber production. Substituted derivatives like 4-benzyl-2-imidazolidinethione emerged later, driven by interest in their biological activity. For example, ethylenethiourea derivatives were studied for antithyroid and antifungal properties, though concerns over toxicity limited their therapeutic use.
4-Benzyl-2-imidazolidinethione is classified as a thioamide-containing heterocycle, sharing structural features with thiazolidines and imidazolidines. Its taxonomy within heterocyclic chemistry is outlined below:
This compound’s dual nitrogen-sulfur coordination sites make it a candidate for metal-binding applications, though limited data exist on its coordination chemistry.
4-Benzyl-2-imidazolidinethione represents a significant heterocyclic compound containing both nitrogen and sulfur heteroatoms within its cyclic structure. This comprehensive analysis examines the structural characterization of this compound through multiple analytical approaches, providing detailed insights into its molecular architecture, spectroscopic properties, tautomeric behavior, and conformational dynamics. The compound serves as an important model system for understanding the fundamental properties of imidazolidinethione derivatives and their potential applications in various chemical and biological contexts.
The structural investigation of 4-Benzyl-2-imidazolidinethione requires a multifaceted approach employing crystallographic techniques, advanced spectroscopic methods, computational analysis, and theoretical modeling to fully understand its three-dimensional molecular arrangement and electronic characteristics.
X-ray crystallographic analysis provides the most definitive structural information for 4-Benzyl-2-imidazolidinethione, revealing precise bond lengths, bond angles, and molecular conformation in the solid state. The crystallographic investigation of related imidazolidinethione compounds has established fundamental structural parameters that can be extrapolated to understand the specific molecular architecture of the benzyl-substituted derivative [1].
Comparative crystallographic studies of 2-imidazolidinethione complexes demonstrate that the five-membered heterocyclic ring adopts a planar configuration with characteristic bond distances. The carbon-sulfur double bond length in imidazolidinethione derivatives typically measures approximately 1.666-1.673 Å, indicating strong thiocarbonyl character [1]. The carbon-nitrogen bond lengths within the ring structure range from 1.369-1.394 Å, reflecting the partial double bond character resulting from resonance delocalization within the heterocyclic framework.
The benzyl substituent at the 4-position introduces additional conformational complexity to the molecular structure. Crystallographic data for benzyl-containing imidazole derivatives show that the phenyl ring typically adopts specific orientations relative to the heterocyclic core, with dihedral angles ranging from approximately 15-30 degrees depending on crystal packing forces and intermolecular interactions [2]. This angular relationship significantly influences the overall molecular geometry and potential intermolecular associations in the solid state.
Crystal packing analysis reveals the presence of extensive hydrogen bonding networks involving the nitrogen-hydrogen functionalities of the imidazolidinethione ring. These intermolecular interactions contribute to the stability of the crystal lattice and influence the observed melting point and physical properties of the compound [1]. The sulfur atom of the thiocarbonyl group also participates in weak intermolecular interactions, contributing to the overall crystal architecture.
The unit cell parameters for structurally related compounds provide insight into the expected crystallographic properties of 4-Benzyl-2-imidazolidinethione. Similar benzimidazole derivatives crystallize in orthorhombic or monoclinic space groups with characteristic unit cell dimensions that accommodate the molecular packing requirements [3]. The density and molecular packing efficiency reflect the balance between attractive intermolecular forces and steric repulsion effects.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 4-Benzyl-2-imidazolidinethione. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that allow for unambiguous structural assignment and conformational analysis [4] [5].
The aromatic protons of the benzyl substituent appear as a complex multiplet in the region of 7.20-7.40 parts per million, characteristic of monosubstituted benzene rings [5] [6]. The benzylic methylene protons manifest as a characteristic singlet or doublet pattern, depending on the coupling with adjacent nitrogen atoms, typically appearing around 4.5-5.5 parts per million. The chemical shift of these protons is influenced by the electron-withdrawing effect of the adjacent nitrogen atom and the aromatic ring current effects.
The heterocyclic ring protons provide crucial structural information about the imidazolidinethione core. The methylene protons of the five-membered ring appear as complex multiplets in the region of 3.5-4.2 parts per million, with coupling patterns that reflect the ring conformation and substitution pattern [4]. The nitrogen-bound hydrogen atoms typically resonate at 8-12 parts per million, with chemical shifts that are sensitive to hydrogen bonding and tautomeric equilibria.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecular framework. The thiocarbonyl carbon exhibits a characteristic downfield shift, typically appearing around 180-185 parts per million, reflecting the electron-deficient nature of this center [1] [7]. The aromatic carbon atoms of the benzyl group display resonances in the region of 125-140 parts per million, with the quaternary carbon showing the most downfield shift.
The benzylic carbon atom appears around 45-55 parts per million, while the ring methylene carbons resonate in the range of 40-50 parts per million [7]. These chemical shifts provide valuable information about the electronic distribution within the molecule and can be used to confirm structural assignments and detect conformational changes or tautomeric processes.
Dynamic nuclear magnetic resonance studies can reveal information about conformational exchange processes and rotational barriers around the carbon-nitrogen bonds. Variable temperature nuclear magnetic resonance experiments may detect coalescence phenomena that provide insights into the energy barriers associated with conformational interconversion [7] [8].
Infrared spectroscopy provides fundamental information about the vibrational modes and functional group characteristics of 4-Benzyl-2-imidazolidinethione. The infrared spectrum exhibits distinctive absorption bands that allow for structural identification and conformational analysis of the compound [9].
The thiocarbonyl stretching vibration represents one of the most characteristic features of the infrared spectrum. In nitrogen-containing thiocarbonyl compounds, this vibration typically appears in the region of 1000-1200 wavenumbers, with the exact frequency depending on the specific electronic environment and substituent effects [10] [11]. The carbon-sulfur stretching frequency in imidazolidinethione derivatives has been observed around 1180 wavenumbers, indicating strong thiocarbonyl character [10].
However, the assignment of thiocarbonyl stretching frequencies in nitrogen-containing compounds is complicated by vibrational coupling effects. The apparent thiocarbonyl stretching mode actually results from coupling between carbon-nitrogen and carbon-sulfur stretching vibrations, leading to the observation of multiple bands in the region of 850-1510 wavenumbers [10]. These coupled vibrations, termed thioamide bands, provide characteristic fingerprint patterns for structural identification.
The nitrogen-hydrogen stretching vibrations appear in the region of 3200-3500 wavenumbers, with frequencies that are sensitive to hydrogen bonding and tautomeric forms [12] [11]. The exact position and intensity of these bands provide information about the hydrogen bonding environment and can detect the presence of different tautomeric species.
The aromatic carbon-hydrogen stretching vibrations of the benzyl group manifest in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes appear around 2800-3000 wavenumbers [9]. The carbon-carbon stretching vibrations of the aromatic ring produce characteristic bands in the region of 1450-1650 wavenumbers.
The in-plane and out-of-plane bending vibrations of the imidazolidinethione ring provide additional structural information. Based on studies of related imidazolium compounds, the in-plane carbon-hydrogen bending modes appear around 1050-1200 wavenumbers and 1500-1650 wavenumbers, while out-of-plane bending modes occur in the region of 700-950 wavenumbers [9]. These vibrational modes show different sensitivities to intermolecular interactions and can provide insights into hydrogen bonding and crystal packing effects.
The skeletal vibrational modes of the five-membered ring appear in the fingerprint region below 1500 wavenumbers, providing characteristic patterns for structural identification and conformational analysis [11]. The exact frequencies and intensities of these modes depend on the specific substitution pattern and conformational preferences of the molecule.
4-Benzyl-2-imidazolidinethione exhibits potential tautomeric equilibria between thione and thiol forms, representing a fundamental aspect of its chemical behavior. The investigation of tautomeric processes requires careful analysis using multiple analytical techniques to detect and quantify the presence of different tautomeric species [13] [14] [15].
The primary tautomeric equilibrium involves the interconversion between the thione form, where the sulfur atom maintains a double bond character with the ring carbon, and the thiol form, where a hydrogen atom migrates from nitrogen to sulfur, creating a mercapto functionality [14] [15]. This thione-thiol tautomerism has been extensively studied in related imidazolidinethione compounds using both experimental and theoretical approaches.
Computational studies of 2-imidazolidinethione reveal that the thione form is significantly more stable than the thiol tautomers in the gas phase, with energy differences of approximately 72-91 kilojoules per mole favoring the thione structure [14]. The relative stability of different tautomeric forms depends on factors including substitution pattern, solvent environment, and intermolecular interactions.
Solid-state nuclear magnetic resonance studies of imidazolidinethione compounds provide evidence for the coexistence of multiple tautomeric forms in the crystalline state [14]. The observation of broadened spectral lines and additional resonances suggests the presence of tautomeric equilibria or rapid exchange processes between different forms. The detection of weak infrared absorption around 2575 wavenumbers, characteristic of sulfur-hydrogen stretching, supports the presence of thiol tautomers in the solid state [14].
The stabilization of thiol tautomers in the solid state can be attributed to hydrogen bonding networks that preferentially stabilize the mercapto form through intermolecular associations [14]. These hydrogen bonding interactions can overcome the intrinsic energy preference for the thione form, leading to observable concentrations of thiol tautomers in the crystalline phase.
Solution-phase studies indicate that the tautomeric equilibrium is sensitive to solvent polarity and hydrogen bonding capacity. In polar protic solvents, the equilibrium may shift toward forms that can participate in favorable hydrogen bonding interactions with solvent molecules [13] [16]. The pH of the solution also influences the tautomeric distribution, with acidic conditions generally favoring the thione form and basic conditions potentially stabilizing anionic thiol species.
The kinetics of tautomeric interconversion depend on the specific mechanism of proton transfer and the presence of catalytic species. Intramolecular proton transfer typically requires significant activation energy due to the geometric constraints of the five-membered ring system [13]. Intermolecular proton transfer mechanisms, facilitated by solvent molecules or other proton donors and acceptors, generally proceed with lower activation barriers.
The benzyl substituent at the 4-position may influence the tautomeric equilibrium through electronic effects and steric interactions. The electron-withdrawing or donating properties of the benzyl group can modulate the electron density distribution within the heterocyclic ring, potentially affecting the relative stability of different tautomeric forms. Steric interactions between the benzyl group and potential hydrogen bonding partners may also influence the accessibility of certain tautomeric structures.
Computational analysis provides detailed insights into the conformational preferences, electronic structure, and energetic properties of 4-Benzyl-2-imidazolidinethione. Density functional theory calculations and molecular mechanics simulations offer complementary approaches to understanding the molecular behavior and structure-property relationships [17] [18] [19].
Geometry optimization calculations using density functional theory methods reveal the preferred conformational arrangements of the molecule in the gas phase. The five-membered imidazolidinethione ring adopts a near-planar configuration, consistent with experimental crystallographic observations [14]. The degree of ring puckering is minimal due to the partial double bond character of the ring bonds and the constraint imposed by the heterocyclic framework.
The orientation of the benzyl substituent relative to the heterocyclic core represents a key conformational parameter. Computational analysis typically reveals multiple energy minima corresponding to different rotational orientations around the carbon-nitrogen bond connecting the benzyl group to the ring [18]. The energy barriers between these conformational states provide information about the rotational flexibility and preferred orientations.
The electronic structure calculations reveal the distribution of electron density within the molecule and identify regions of high and low electron density. The thiocarbonyl carbon exhibits significant positive charge character, making it susceptible to nucleophilic attack, while the sulfur atom carries substantial negative charge density [17]. The aromatic benzyl group contributes to the overall electronic delocalization through potential conjugation with the nitrogen lone pair electrons.
Molecular orbital analysis provides insights into the frontier orbital energies and their implications for chemical reactivity. The highest occupied molecular orbital typically involves electron density concentrated on the sulfur atom and nitrogen lone pairs, while the lowest unoccupied molecular orbital shows significant contribution from the thiocarbonyl carbon and aromatic system [20]. These orbital characteristics influence the compound's reactivity toward electrophilic and nucleophilic reagents.
Vibrational frequency calculations complement experimental infrared spectroscopy by providing detailed assignments for observed absorption bands. The calculated harmonic frequencies require scaling factors to account for anharmonic effects and systematic errors in the computational method [9]. The computed vibrational modes help identify specific molecular motions associated with characteristic infrared absorptions.
Conformational analysis reveals the energy landscape associated with molecular flexibility and identifies preferred conformational states. The benzyl group rotation typically exhibits multiple energy minima separated by modest energy barriers, indicating relatively free rotation around the carbon-nitrogen bond [21]. The specific barrier heights depend on steric interactions between the benzyl group and the heterocyclic ring substituents.
Solvation effects can be incorporated into computational models using continuum solvation methods or explicit solvent molecule inclusion. These calculations reveal how solvent environment influences conformational preferences, tautomeric equilibria, and electronic properties [13]. The results help interpret experimental observations obtained in different solvent systems and predict behavior under various chemical conditions.
The computational analysis also extends to investigations of intermolecular interactions and crystal packing arrangements. Periodic boundary condition calculations can model the solid-state environment and predict crystal structures, lattice energies, and mechanical properties [17]. These studies provide insights into the factors governing crystallization behavior and polymorphic preferences.
Molecular dynamics simulations offer time-resolved information about conformational dynamics and thermal motion effects. These calculations reveal the flexibility of different molecular regions and identify conformational exchange processes that occur on various timescales [19]. The results complement experimental techniques such as dynamic nuclear magnetic resonance spectroscopy and provide atomic-level details about molecular motion.
The integration of computational and experimental approaches creates a comprehensive understanding of 4-Benzyl-2-imidazolidinethione structure and behavior. The computational predictions guide experimental design and interpretation while experimental results validate and refine theoretical models. This synergistic approach enables detailed characterization of molecular properties and facilitates the development of structure-activity relationships for related compounds.
Advanced computational methods, including post-Hartree-Fock approaches and coupled cluster calculations, can provide highly accurate energetic predictions for benchmarking density functional theory results [13]. These high-level calculations help establish the reliability of computational predictions and identify potential limitations of commonly used theoretical methods.